molecular formula C19H21N3OS B382606 5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 315709-67-2

5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B382606
CAS No.: 315709-67-2
M. Wt: 339.5g/mol
InChI Key: RBMDSCPHMSFBON-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at the 4-position with a 4-methylpiperidin-1-yl group and at the 5-position with a 4-methoxyphenyl moiety. Such modifications are often employed in medicinal chemistry to optimize target binding, pharmacokinetics, and metabolic stability .

Properties

IUPAC Name

5-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-7-9-22(10-8-13)18-17-16(11-24-19(17)21-12-20-18)14-3-5-15(23-2)6-4-14/h3-6,11-13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMDSCPHMSFBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Aminothiophene Synthesis

The Gewald reaction enables the formation of 2-aminothiophenes, which serve as precursors for pyrimidine cyclization. For example:

  • Intermediate Synthesis : Ethyl acetoacetate reacts with cyanoacetamide and elemental sulfur in dimethylformamide (DMF) with morpholine as a base, yielding 2-aminothiophene intermediates.

  • Cyclization : The aminothiophene undergoes condensation with urea or formamide under acidic conditions to form the pyrimidine ring.

Example Reaction :

2-Aminothiophene+UreaHCl, DMFThieno[2,3-d]pyrimidin-4-one\text{2-Aminothiophene} + \text{Urea} \xrightarrow{\text{HCl, DMF}} \text{Thieno[2,3-d]pyrimidin-4-one}

Yield: 70–85%.

Alternative Cyclization Strategies

  • POCl3-Mediated Chlorination : Thieno[2,3-d]pyrimidin-4-one intermediates are treated with phosphorus oxychloride (POCl3) to generate 4-chlorothieno[2,3-d]pyrimidine, a versatile intermediate for nucleophilic substitutions.

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes while maintaining yields >80%.

Integrated Synthetic Routes

Sequential Functionalization (Route A)

  • Core Synthesis : Gewald reaction → Cyclization → Chlorination.

  • 4-Position Substitution : SNAr with 4-methylpiperidine.

  • 5-Position Coupling : Suzuki-Miyaura reaction.
    Overall Yield : 40–50%.

Convergent Synthesis (Route B)

  • Pre-functionalized Intermediates : Synthesize 4-(4-methylpiperidin-1-yl)-5-bromothieno[2,3-d]pyrimidine, then perform Suzuki coupling.
    Overall Yield : 55–65%.

Comparative Analysis of Methods

ParameterRoute A (Sequential)Route B (Convergent)
Total Steps54
Overall Yield40–50%55–65%
Key AdvantageSimplicityHigher Yield
Purification ComplexityModerateHigh

Challenges and Solutions

  • Regioselectivity : Controlled by electron-deficient pyrimidine rings, favoring substitutions at the 4- and 5-positions.

  • Byproducts : Minimized using excess POCl3 (18.9 equivalents) during chlorination.

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives, including this compound, exhibit significant anticancer activities. These compounds have been studied for their ability to inhibit the growth of various cancer cell lines, particularly triple-negative breast cancer cells. For instance, a study demonstrated that derivatives of thieno[2,3-d]pyrimidine could effectively suppress epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are crucial in tumor progression and metastasis .

2. Microtubule Targeting Agents
The compound has been identified as a potential microtubule targeting agent. Microtubules play a vital role in cell division and stability. Compounds targeting these structures can disrupt mitosis in cancer cells, leading to cell death. A series of studies have shown that modifications to the thieno[2,3-d]pyrimidine structure can enhance its antiproliferative activity against cancer cells by optimizing interactions with tubulin .

Case Studies

Case Study 1: Antitumor Activity
In a study published in the Journal of Brazilian Chemical Society, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on MDA-MB-231 breast cancer cells. The findings indicated that certain derivatives exhibited inhibitory activities ranging from 43% to 87%, suggesting their potential as anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of thieno[2,3-d]pyrimidine derivatives showed that specific substitutions at the phenyl and piperidine rings significantly influenced their biological activity against cancer cell lines. This research is critical for guiding future modifications to improve efficacy .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives with Halogen Substituents

Example: 4-Chloro-5-(4-methoxyphenyl)-thieno[2,3-d]pyrimidine (CAS: 312584-53-5)

  • Structural Differences : The 4-chloro substituent replaces the 4-methylpiperidin-1-yl group.
  • Biological Implications : Chlorine atoms often enhance lipophilicity and binding affinity via hydrophobic interactions. However, the absence of a piperidine ring may reduce interactions with enzymes requiring hydrogen bonding, such as dihydrofolate reductase (DHFR) .
  • Pharmacokinetics : The chloro group may increase metabolic liability compared to the piperidine substituent, which could improve stability and half-life in vivo .

Piperazine/Piperidine-Substituted Thieno[2,3-d]pyrimidines

Examples :

  • 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (CAS: 433329-95-4)
  • 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide (CAS: 618394-22-2)
  • The carboxamide group in 618394-22-2 adds hydrogen-bonding capacity, which may improve target selectivity.
  • Piperidine derivatives generally exhibit higher metabolic stability than piperazines due to reduced susceptibility to oxidative metabolism .

Thieno[2,3-d]pyrimidines with Fused Heterocycles

Example: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Structural Differences: A fused chromeno-pyrazolopyridine system replaces the 4-methoxyphenyl and 4-methylpiperidine groups.
  • Biological Implications : Fused systems often enhance planar rigidity, improving intercalation with DNA or enzyme active sites. However, this may reduce solubility and bioavailability compared to the simpler substituents in the target compound .

Pyrrolo[2,3-d]pyrimidine Analogs

Example : Classical pyrrolo[2,3-d]pyrimidine inhibitors (e.g., methotrexate analogs)

  • Structural Differences: A pyrrolo ring replaces the thieno ring.
  • Biological Implications: Thieno[2,3-d]pyrimidines exhibit superior DHFR inhibition due to closer structural mimicry of the pteridine ring in folate cofactors. The sulfur atom in the thieno ring enhances aromaticity, improving π-π stacking in enzyme active sites .

Key Research Findings and Data Tables

Table 2. Structural and Pharmacokinetic Comparisons

Feature Target Compound 4-Chloro Analog Piperazine Analog
4-Substituent 4-Methylpiperidin-1-yl Chlorine 4-(3-Methylphenyl)piperazine
Aromaticity (Thieno Core) High (S-containing) High High
Metabolic Stability High (stable to CYP450) Moderate Low (N-dealkylation)
Blood-Brain Barrier Penetration Moderate (LogP 3.2) Low (LogP 2.9) Low (LogP 2.5)

Biological Activity

5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine is a compound characterized by its thieno[2,3-d]pyrimidine core, which has been associated with a variety of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C19H21N3OS
  • Molecular Weight : 339.45 g/mol
  • CAS Number : 315709-67-2

The structure includes a methoxyphenyl group and a piperidine moiety, contributing to its lipophilicity and interaction with biological targets. The presence of the sulfur atom in the thiophene component allows for electrophilic substitution reactions, which can enhance its biological activity through modifications at various positions on the pyrimidine ring .

Biological Activities

Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant biological activities, including:

  • Anticancer Activity : Thieno[2,3-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Antimicrobial Effects : The compound has potential antimicrobial properties. Thieno[2,3-d]pyrimidines have been reported to exhibit activity against several bacterial strains and fungi, making them candidates for further development as antimicrobial agents.
  • CNS Activity : The piperidine component suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

The biological activity of this compound is largely dependent on its ability to interact with specific biological targets:

  • Receptor Binding : Interaction studies have shown that this compound can bind to various receptors involved in signaling pathways crucial for cell survival and proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer metabolism or inflammatory pathways, thus reducing tumor growth or inflammation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the diversity in biological activity based on slight modifications in structure:

Compound NameStructureUnique Features
5-(Phenyl)-4-(morpholin-1-yl)thieno[2,3-d]pyrimidineStructureMorpholine instead of piperidine; potential for different CNS effects
5-(4-Chlorophenyl)-4-(N,N-dimethylamino)pyrimidineStructureChlorinated phenyl group; may enhance lipophilicity
5-(Thienyl)-4-(N-cyclohexyl)pyrimidineStructureCyclohexane ring; could affect binding affinity

These variations illustrate how modifications can lead to changes in potency and selectivity for specific biological targets.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies demonstrated that related thieno[2,3-d]pyrimidines significantly inhibited the growth of glioma cells by inducing apoptosis through the activation of caspase pathways. The IC50 values indicated potent activity at low concentrations.
  • Antimicrobial Research : A study evaluating the antimicrobial efficacy found that thieno[2,3-d]pyrimidines exhibited minimum inhibitory concentrations (MICs) effective against resistant strains of bacteria such as MRSA.
  • CNS Activity Assessment : Behavioral assays in animal models indicated that derivatives with piperidine moieties showed anxiolytic effects comparable to established anxiolytics, suggesting their potential use in treating anxiety disorders.

Q & A

Q. Key Findings :

  • Electron-withdrawing groups (e.g., -CF₃) at C-4 enhance activity against P. aeruginosa .
  • Bulky substituents on the piperidine ring reduce cytotoxicity in mammalian cell lines (IC₅₀ >50 µM) .

Advanced: How can molecular docking elucidate the compound's mechanism of action against kinase targets?

Answer:
Docking simulations (e.g., AutoDock Vina) using crystal structures (PDB: 2RK) reveal interactions:

  • The thieno[2,3-d]pyrimidine core forms hydrogen bonds with kinase hinge regions (e.g., EGFR: Lys721, Met769) .
  • The 4-methylpiperidine group occupies hydrophobic pockets, while the 4-methoxyphenyl moiety engages in π-cation interactions with Arg776 .
    Validation requires kinase inhibition assays (IC₅₀ <100 nM for potent analogs) and mutagenesis studies to confirm binding residues .

Advanced: How should researchers resolve contradictions in bioactivity data across structurally similar analogs?

Answer:
Discrepancies may arise from assay conditions (e.g., serum protein binding) or stereochemical variations. Strategies include:

  • Meta-analysis : Compare datasets from standardized protocols (e.g., CLSI guidelines) .
  • Proteomic Profiling : Use affinity chromatography to identify off-target interactions .
  • Solubility Adjustments : Test analogs in DMSO vs. cyclodextrin formulations to assess bioavailability .

Example : A 4-trifluoromethyl analog showed 10-fold higher in vitro activity than the methoxy derivative but lower in vivo efficacy due to rapid hepatic clearance .

Advanced: What analytical techniques are critical for assessing metabolic stability?

Answer:

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to measure t₁/₂ .
  • LC-MS/MS : Identify metabolites (e.g., hydroxylation at the piperidine methyl group) .
  • CYP Inhibition Assays : Screen for interactions with CYP3A4/2D6 to predict drug-drug interactions .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • Toxicity : Analogous thieno[2,3-d]pyrimidines show moderate acute toxicity (LD₅₀ >500 mg/kg in rodents) .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy .
  • Storage : Store at -20°C under argon to prevent oxidation .

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